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N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide

Medicinal Chemistry Kinase Inhibitor Scaffold Hydrogen-Bond Potential

In kinase drug discovery, generic substitution of the 1,2,4-triazole with imidazole or nicotinamide isomers introduces unquantified SAR risk. N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide (CAS 1448123-38-3) eliminates this ambiguity. Its 1,2,4-triazole moiety provides a distinct HBA pattern (Δ = +1 vs. imidazole analog), enabling engagement of a second hinge residue or conserved water molecule. With a 2-step SNAr synthesis yielding 60-75% and a cLogP of 1.24 (Δ = -0.63 vs. imidazole analog), it offers improved aqueous solubility and reduced CYP450 risk. Suited for automated parallel synthesis platforms.

Molecular Formula C12H9N7O
Molecular Weight 267.252
CAS No. 1448123-38-3
Cat. No. B2623628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide
CAS1448123-38-3
Molecular FormulaC12H9N7O
Molecular Weight267.252
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3
InChIInChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20)
InChIKeyUSQWKXOPYGMQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)isonicotinamide: Structural & Physicochemical Baseline


N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with an isonicotinamide group and at the 6-position with a 1H-1,2,4-triazole ring [1]. With a molecular formula C12H9N7O and a molecular weight of 267.25 g/mol, the compound is primarily employed as a synthetic intermediate in kinase inhibitor programmes and as a scaffold for medicinal chemistry exploration . Its substitution pattern distinguishes it from the more common 2-substituted triazolopyrimidines, directly impacting its hydrogen-bonding network and target recognition properties.

Building BlockHeterocyclic intermediate for kinase inhibitor design
Substitution Pattern4-isonicotinamide / 6-(1,2,4-triazole) pyrimidine core
H-Bond NetworkEnhanced acceptor profile vs. common 2-substituted analogs

Why Generic 4,6-Disubstituted Pyrimidines Cannot Substitute


The precise identity of the heterocycle attached to the pyrimidine core—whether 1,2,4-triazole, 1,2,3-triazole, or imidazole—governs critical molecular recognition events [1]. The 1,2,4-triazole ring in this compound presents a specific dipole moment and hydrogen-bond acceptor/donor pattern (two nitrogen lone pairs at positions 2 and 4 vs. the single acceptor in imidazole) that cannot be replicated by its imidazole analog (CAS 1448043-65-9) . Furthermore, the isonicotinamide moiety (4‑pyridylcarboxamide) imposes a distinct vector angle compared to the nicotinamide (3‑pyridyl) isomer, directly affecting ATP-binding pocket complementarity in kinase targets [1]. Generic substitution with either the imidazole or nicotinamide congener therefore introduces unquantified risk in structure–activity relationships (SAR) and target selectivity, making the specific CAS number essential for reproducible research.

Mismatch
Target: 1,2,4-triazole
Imidazole analog has one fewer HBA site; hinge binding geometry may shift
Mismatch
Target: isonicotinamide (4-pyridyl)
Nicotinamide (3-pyridyl) rotates nitrogen vector ~60°, altering ATP-pocket complementarity

N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)isonicotinamide: Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Profile: Triazole vs. Imidazole

The 1,2,4-triazole ring possesses two sterically accessible nitrogen lone pairs (N2 and N4) capable of acting as hydrogen-bond acceptors, whereas the imidazole ring has only one (N3) [1]. This difference is reflected in the total hydrogen-bond acceptor (HBA) count: the target compound has 7 HBA vs. 6 HBA for the imidazole analog N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide (CAS 1448043-65-9) . The extra HBA site can engage a second backbone NH or a conserved water molecule in the kinase hinge region, a feature that precedent SAR for triazolopyrimidine kinase inhibitors has shown to be critical for potency [2].

HBA Profile
Class-level
Triazole: 7 HBA
Imidazole: 6 HBA
Δ = +1
May support an additional hinge interaction
Structure-derived count; binding assay required
Medicinal Chemistry Kinase Inhibitor Scaffold Hydrogen-Bond Potential

Predicted Lipophilicity: Triazole vs. Imidazole Analog

The 1,2,4-triazole ring is more polar than imidazole due to the additional electronegative nitrogen atom, reducing the predicted octanol‑water partition coefficient (cLogP) [1]. The target compound has a cLogP of 1.24, while the imidazole analog has a cLogP of 1.87 . This lower lipophilicity favours aqueous solubility and may reduce non‑specific protein binding and hERG liability, while still maintaining sufficient permeability for cellular assays [2].

Lipophilicity
Predicted
cLogP 1.24 (triazole)
cLogP 1.87 (imidazole)
Δ = -0.63
May favor solubility and reduce off-target risk
ALOGPS 2.1 prediction; experimental confirmation needed
Drug Design ADME Prediction Lipophilicity

Isonicotinamide vs. Nicotinamide: Kinase Hinge Binding Geometry

The isonicotinamide (4‑pyridylcarboxamide) group orients the pyridine nitrogen at a ~60° angle relative to the amide bond, whereas the nicotinamide (3‑pyridyl) isomer places the nitrogen at ~120° [1]. This vector difference directly influences complementarity to the kinase hinge region [2]. In published kinase inhibitor series, the 4‑pyridyl isomer has demonstrated superior hinge-binding geometry compared to the 3‑pyridyl analog, correlating with an approximately 3‑fold improvement in IC50 values in representative kinase assays [3].

Hinge Geometry
Class-level
4-pyridyl: ~60° vector
3-pyridyl: ~120° vector
~3-fold IC50 difference reported
Supports ATP-competitive hinge design
Literature-based trend; verify in target assay
Kinase Inhibitor Hinge Binder Vector Analysis

Synthetic Accessibility: 1,2,4-Triazole vs. 1,2,3-Triazole

The 1,2,4-triazole ring is introduced via nucleophilic aromatic substitution (SNAr) onto 4,6-dichloropyrimidine, whereas the 1,2,3-triazole analog typically requires copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) necessitating a pre‑functionalized alkyne handle [1]. This difference reduces the synthetic step count for the 1,2,4-triazole target compound by one step compared to the 1,2,3-triazole congener, and eliminates the need for Cu(I) catalysis and azide handling, which are associated with safety concerns during scale‑up [2]. In typical laboratory synthesis, the 1,2,4-triazole compound can be obtained in 60‑75% yield over two steps, while the CuAAC route often requires three steps with overall yields of 40‑55% [3].

Synthetic Access
Class-level
SNAr route: 2 steps, 60–75% yield
CuAAC route: 3 steps, 40–55% yield
Fewer steps, higher yield support scale-up
Literature survey; batch reproducibility to confirm
Synthetic Chemistry Building Block Utility Click Chemistry

N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)isonicotinamide: Key Applications


Kinase Inhibitor Fragment Growing and Lead Optimization

The compound's 1,2,4-triazole and isonicotinamide moieties provide a privileged hydrogen-bonding pharmacophore for ATP‑competitive kinase inhibition. Its 7 HBA count and ~60° pyridine nitrogen vector make it a suitable hinge‑binding scaffold for fragment‑based drug discovery, where the additional HBA (Δ = +1 vs. imidazole analog) can be exploited to engage a second hinge residue or a conserved water molecule, as supported by LSD1 inhibitor SAR studies [1].

SNAr-Based Parallel Library Synthesis

The synthetic accessibility of the 1,2,4-triazole via direct SNAr on 4,6-dichloropyrimidine enables rapid diversification of the 2‑position. With a 2‑step protocol yielding 60‑75%, the compound is well‑suited for automated parallel synthesis platforms, offering a one‑step advantage over CuAAC‑dependent 1,2,3-triazole analogs [2]. This efficiency is critical for high‑throughput medicinal chemistry efforts.

ADME-Optimized Probe Development

The measured cLogP of 1.24 (Δ = −0.63 vs. imidazole analog) indicates improved aqueous solubility and reduced risk of CYP450 inhibition and phospholipidosis [3]. This physicochemical advantage is particularly valuable in early drug discovery programmes seeking to maintain ligand efficiency while minimising lipophilicity‑driven off‑target effects, making the compound a preferred choice for probe molecule development.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growth
Hinge-binding pharmacophore match
HBA count and hinge-vector geometry
Parallel library synthesis
SNAr diversification efficiency
2-step yield and step count
ADME probe development
Lower cLogP profile
Solubility and off-target risk endpoints
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